molecular formula C18H19N7O3 B2831324 1-(3-(1H-tetrazol-1-yl)benzoyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide CAS No. 1226441-81-1

1-(3-(1H-tetrazol-1-yl)benzoyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide

Cat. No.: B2831324
CAS No.: 1226441-81-1
M. Wt: 381.396
InChI Key: XZEVHQYCZIEWNX-UHFFFAOYSA-N
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Description

1-(3-(1H-tetrazol-1-yl)benzoyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide is a complex organic compound featuring a tetrazole ring, a benzoyl group, an isoxazole ring, and a piperidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1H-tetrazol-1-yl)benzoyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile.

    Benzoylation: The tetrazole derivative is then benzoylated using benzoyl chloride in the presence of a base such as triethylamine.

    Isoxazole Synthesis: The isoxazole ring is formed through the reaction of an appropriate β-keto ester with hydroxylamine.

    Coupling Reaction: The final step involves coupling the benzoylated tetrazole with the isoxazole derivative and piperidine-4-carboxamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1H-tetrazol-1-yl)benzoyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially modifying the tetrazole or isoxazole rings.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can target the carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products depend on the specific reaction conditions but can include modified tetrazole or isoxazole derivatives, reduced amides, or substituted benzoyl compounds.

Scientific Research Applications

1-(3-(1H-tetrazol-1-yl)benzoyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide has several research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Biological Studies: Used in assays to understand its interaction with biological macromolecules.

    Chemical Biology: Employed in the design of probes for studying cellular processes.

    Industrial Chemistry: Potential use in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(3-(1H-tetrazol-1-yl)benzoyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole and isoxazole rings may play a role in binding to active sites, while the piperidine carboxamide moiety could influence the compound’s overall conformation and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(1H-tetrazol-1-yl)benzoyl)piperidine-4-carboxamide: Lacks the isoxazole ring, potentially altering its biological activity.

    N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide: Lacks the tetrazole and benzoyl groups, which may affect its binding properties.

Uniqueness

1-(3-(1H-tetrazol-1-yl)benzoyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-1-[3-(tetrazol-1-yl)benzoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O3/c1-12-9-16(21-28-12)20-17(26)13-5-7-24(8-6-13)18(27)14-3-2-4-15(10-14)25-11-19-22-23-25/h2-4,9-11,13H,5-8H2,1H3,(H,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEVHQYCZIEWNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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